molecular formula C10H17NO6 B558323 Boc-Glu-OH CAS No. 2419-94-5

Boc-Glu-OH

Cat. No. B558323
CAS RN: 2419-94-5
M. Wt: 247.24 g/mol
InChI Key: AQTUACKQXJNHFQ-UHFFFAOYSA-N
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Description

Boc-Glu-OH, also known as Boc-L-glutamic acid, is a type of amino acid used in peptide synthesis . It has a linear formula of (CH3)3COCONHCH(COOH)CH2CH2COOH .


Synthesis Analysis

This compound is commonly used in peptide synthesis. It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It is also used in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 247.25 . Its structure includes a tert-butoxycarbonyl (Boc) group, which is a protective group for amines .


Chemical Reactions Analysis

This compound is suitable for Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

This compound is a solid substance with an assay of ≥98.0% . It has an optical activity of [α]20/D −14.5±2°, c = 1% in methanol . The melting point is approximately 110 °C .

Scientific Research Applications

  • Boc-Glu-OH is utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, demonstrating high yield and purity in peptide synthesis processes (Perich, Johns, & Reynolds, 1992).

  • It's used in the synthesis and structure characterization of peptides like Fmoc-L-Lys(Boc)-Gly-OH, which aids in understanding peptide structures and potential applications in treating diseases (Zhao Yi-nan & Melanie Key, 2013).

  • This compound is involved in the synthesis of O-phosphoseryl-containing peptides, contributing to the understanding of peptide structure and function (Perich & Johns, 1991).

  • It plays a role in the hydrolysis of primary amide groups in Asn/Gln-containing peptides, furthering the understanding of peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

  • This compound is used in the synthesis of peptides like Glu-Abu(P)-Leu, exploring novel peptide synthesis methods (Tong, Perich, & Johns, 1990).

  • Its use in the efficient solution-phase synthesis of multiple O-phosphothreonyl-containing peptides for calcium phosphate binding studies highlights its role in understanding peptide interactions (Perich, Kelly, & Reynolds, 2009).

  • This compound is also involved in the study of controlled aggregation properties of modified single amino acids, contributing to the understanding of amino acid self-assembly and nanoarchitecture design (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • It is utilized in the development of urethane-type protecting groups for carboxamide in peptide chemistry, enhancing peptide synthesis methodologies (Sakura, Hirose, & Hashimoto, 1985).

  • This compound is used in the regioselective and sequential protection of glucopyranosides, contributing to carbohydrate chemistry and peptide synthesis (Muramatsu, Mishiro, Ueda, Furuta, & Kawabata, 2010).

  • It's applied in the synthesis of nanomaterials like cobalt hydroxide nano-flakes functionalized with glutamic acid for potential cancer treatment applications (Bejarbaneh, Moradi-Shoeili, Jalali, & Salehzadeh, 2020).

Mechanism of Action

Target of Action

Boc-Glu-OH, also known as Boc-L-glutamic acid, is primarily used in peptide synthesis . The primary targets of this compound are the amino groups in peptide chains, where it serves as a protecting group .

Mode of Action

this compound interacts with its targets by forming a protective layer around the amino groups in peptide chains . This protective layer prevents unwanted side reactions, such as polymerization and self-coupling, during peptide synthesis . The protection of amino groups is a fundamental step in organic synthesis .

Biochemical Pathways

The metabolism of glutamate into ornithine, arginine, proline, and polyamines is a major network of nitrogen-metabolizing pathways in plants . this compound, being a derivative of glutamic acid, may potentially influence these pathways.

Pharmacokinetics

It is known that this compound is used in peptide synthesis, suggesting that it is likely to be metabolized and eventually excreted after it has served its purpose . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino groups in peptide chains, this compound allows for the precise assembly of peptides, which is crucial in biological research and drug development .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of this compound in protecting amino groups . Moreover, the presence of other chemicals in the reaction environment can also impact the action of this compound .

Safety and Hazards

When handling Boc-Glu-OH, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of Boc-Glu-OH and other Boc-protected amino acids is expected to continue in the field of peptide synthesis. As the demand for peptides expands in various fields including the pharmaceutical and biomaterials industry, the use of this compound is likely to grow .

Biochemical Analysis

Biochemical Properties

Boc-Glu-OH plays a significant role in biochemical reactions. It is primarily used in Boc solid-phase peptide synthesis

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role in peptide synthesis. It is used to protect the amino group of glutamic acid during peptide synthesis, preventing unwanted side reactions

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of approximately 110°C and should be stored at temperatures between 2-8°C

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Boc-Glu-OH involves the protection of glutamic acid and subsequent coupling with Boc-Gly-OH.", "Starting Materials": [ "Glutamic acid", "Boc-Gly-OH", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Diisopropylethylamine (DIPEA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ice" ], "Reaction": [ "Protection of glutamic acid with Boc group in presence of DIC and NHS in DCM", "Removal of excess DIC and NHS by filtration", "Washing with NaHCO3 and water", "Drying with Na2SO4", "Removal of DCM by rotary evaporation", "Dissolving the protected glutamic acid in DMF and cooling to 0°C", "Addition of DIPEA and Boc-Gly-OH to the reaction mixture", "Stirring the reaction mixture at room temperature for several hours", "Removal of DMF by rotary evaporation", "Addition of ethyl acetate to the residue and washing with water", "Drying with Na2SO4", "Removal of ethyl acetate by rotary evaporation", "Purification by column chromatography using a mixture of THF and methanol", "Deprotection of Boc group by treatment with HCl in methanol", "Neutralization of the reaction mixture with NaOH", "Precipitation of the product by addition of ice", "Filtration and washing with water", "Drying of the product under vacuum" ] }

CAS RN

2419-94-5

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)

InChI Key

AQTUACKQXJNHFQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O

synonyms

Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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